molecular formula C10H12N4 B13163644 (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine

(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B13163644
M. Wt: 188.23 g/mol
InChI Key: LWCNLFHKRQJWOW-QMMMGPOBSA-N
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Description

(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is a compound that features a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms. This structure is significant in medicinal chemistry due to its presence in various pharmaceuticals and biologically active molecules. The compound’s unique structure allows it to interact with biological receptors through hydrogen bonding and dipole interactions, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine typically involves the formation of the 1,2,4-triazole ring followed by the attachment of the phenyl and ethanamine groups. One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde in the presence of a catalyst to form an imine, which is then reduced to yield the desired compound . Other methods include combinatorial synthesis, solid-phase reactions, and microwave-assisted synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the triazole or phenyl ring .

Mechanism of Action

The mechanism of action of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The triazole ring acts as a pharmacophore, binding to specific molecular targets and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is unique due to its specific arrangement of the triazole ring, phenyl group, and ethanamine moiety. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

(1S)-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine

InChI

InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14/h2-8H,11H2,1H3/t8-/m0/s1

InChI Key

LWCNLFHKRQJWOW-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2C=NC=N2)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)N

Origin of Product

United States

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